molecular formula C10H10O2 B042326 Methyl cinnamate CAS No. 103-26-4

Methyl cinnamate

Cat. No.: B042326
CAS No.: 103-26-4
M. Wt: 162.18 g/mol
InChI Key: CCRCUPLGCSFEDV-FPLPWBNLSA-N
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Description

Methyl cinnamate is the methyl ester of cinnamic acid. It is a white or transparent solid with a strong, aromatic odor reminiscent of cinnamon and strawberry. This compound is found naturally in various plants, including fruits like strawberries and culinary spices such as Sichuan pepper and some varieties of basil . It is widely used in the flavor and perfume industries due to its pleasant aroma.

Mechanism of Action

Target of Action

Methyl cinnamate (MC) is known to have antimicrobial activity, with its primary targets being pathogenic fungi and bacteria . It interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In addition, molecular docking simulations suggest that the most likely targets of MC in C. albicans are caHOS2 and caRPD3, while the most likely target of MC in S. aureus is saFABH .

Mode of Action

MC’s mode of action involves direct interaction with its targets, leading to changes in the target organisms. For instance, in fungi, MC interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .

Biochemical Pathways

MC is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .

Result of Action

The molecular and cellular effects of MC’s action include the disruption of the fungal cell wall and plasmatic membrane, leading to the death of the fungus . In HepG2 cells, MC has been observed to alleviate triglyceride accumulation . This is achieved through the activation of AMPK, leading to the phosphorylation of downstream proteins such as acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein-1 (SREBP1), subsequently inhibiting de novo fatty acid synthesis, thereby reducing intracellular triglyceride accumulation .

Action Environment

The action, efficacy, and stability of MC can be influenced by environmental factors. For instance, the synthesis of MC derivatives via the Heck reaction has been shown to be more efficient under green conditions, eliminating the need for toxic catalysts and reducing the environmental impact related to waste disposal . Furthermore, MC is found naturally in a variety of plants, including fruits like strawberry, and some culinary spices such as Sichuan pepper and some varieties of basil . The concentration of MC in these plants can be influenced by environmental factors such as soil quality, temperature, and rainfall.

Biochemical Analysis

Biochemical Properties

Methyl cinnamate plays a significant role in biochemical reactions. It is known to possess beneficial antimicrobial, antifungal, and insecticidal effects . These effects are related to the biocidal action of this compound . The antioxidant activity of this compound has also been reported .

Cellular Effects

This compound increases cell vulnerability to oxidative stress induced by hydrogen peroxide in rat thymocytes . It accelerates the cell death process and/or potentiates oxidative stress .

Molecular Mechanism

It is known that this compound can reduce guaiacol peroxidase activity and α-amylase activity in certain plant species . This suggests that this compound may interact with these enzymes, potentially inhibiting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the synthesis of cinnamamides from methyl cinnamates, maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Metabolic Pathways

This compound is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, and p-hydroxycinnamate esters . This pathway plays a central role in plant secondary metabolism .

Subcellular Localization

Related compounds in the phenylpropanoid pathway, such as cinnamate 4-hydroxylase, have been localized to the endoplasmic reticulum in plants . This suggests that this compound might also be localized in similar subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cinnamate can be synthesized through several methods. One common method involves the esterification of cinnamic acid with methanol in the presence of an acid catalyst. For instance, choline chloride and p-toluenesulfonic acid monohydrate can be used as catalysts in a deep eutectic solvent system . Another method involves the Heck reaction between bromobenzenes and methyl acrylate, conducted using a palladium cathode and a graphite anode in the presence of isopropyl alcohol .

Industrial Production Methods: Industrial production of this compound often employs the esterification method due to its simplicity and efficiency. The reaction typically involves heating cinnamic acid and methanol with an acid catalyst under reflux conditions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl cinnamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cinnamic acid.

    Reduction: It can be reduced to form cinnamyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products:

    Oxidation: Cinnamic acid.

    Reduction: Cinnamyl alcohol.

    Substitution: Various substituted cinnamates depending on the nucleophile used.

Scientific Research Applications

Methyl cinnamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl cinnamate is similar to other cinnamate esters such as ethyl cinnamate and benzyl cinnamate. it is unique due to its specific aroma profile and its higher occurrence in natural sources like strawberries and certain spices . Other similar compounds include:

    Ethyl cinnamate: Used in flavors and fragrances, with a fruity aroma.

    Benzyl cinnamate: Used in perfumes and as a fixative in fragrances.

    Butyl cinnamate: Known for its antimicrobial properties.

This compound stands out due to its versatility and wide range of applications in various fields.

Properties

CAS No.

103-26-4

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

methyl (Z)-3-phenylprop-2-enoate

InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7-

InChI Key

CCRCUPLGCSFEDV-FPLPWBNLSA-N

Isomeric SMILES

COC(=O)/C=C\C1=CC=CC=C1

SMILES

COC(=O)C=CC1=CC=CC=C1

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1

boiling_point

260.00 to 262.00 °C. @ 760.00 mm Hg

melting_point

36 °C

1754-62-7
103-26-4

physical_description

Solid

Pictograms

Irritant

solubility

insoluble in water;  soluble in oils
moderately soluble (in ethanol)

Synonyms

methyl cinnamate
methyl cinnamate, cis-isomer
methyl cinnamate, ion(1-)
methyl cinnamate, propenoic-3-(14)C-labeled
methyl cinnamate, propenoic-3-(14)C-labeled, (E)-isomer
methyl cinnamate, trans-isomer
methyl trans-cinnamate

vapor_pressure

0.04 [mmHg]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of neutral alumina (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate is isolated in 96% yield whose NMR values are found matching with reported values as in example 1.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

A homogeneous mixture containing cinnamyl alcohol (7.5 mmol), DDQ (22.5 mmol), MeOH (20 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate is isolated in 86% yield whose NMR values are found matching with reported values as in example 1.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods III

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═CH3) is isolated in 98% yield. 1H-NMR (CDCl3, 300 MHz) δ7.56 (1H, d, J=16.55 Hz), 7.34 (2H, m), 7.21 (3H, m), 6.31 (1H, d, J=16.55 Hz), 3.64 (3H, s); 13C-NMR (CDCl3, 75.4 MHz) δ167.2, 144.7, 134.3, 130.2, 128.8, 128.0, 117.8, 51.5.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods IV

Procedure details

Charged in an autoclave having an inner capacity of 200 ml, were 16.32 g (209 millimoles) of benzene, 1.745 g (20.26 millimoles) of methyl acrylate and 19.4 mg (0.026 millimole) of Rh4 (CO)12, followed by supply of 60 ml of ethyl acetate. Carbon monoxide under 30 kg/cm2 was introduced into the autoclave and reaction was carried out at 220° C. for 6 hours to obtain 0.197 g (1.22 millimoles) of methyl cinnamate. The yield of methyl cinnamate was 6% based on methyl acrylate and 1170% based on the Rh atom.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
1.745 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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